molecular formula C25H24N4O4 B11413793 N-(3,4-dimethylphenyl)-2-{3-[(2-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide

N-(3,4-dimethylphenyl)-2-{3-[(2-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide

Cat. No.: B11413793
M. Wt: 444.5 g/mol
InChI Key: CRVMSBIBACYPHO-UHFFFAOYSA-N
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Description

This compound features a pyrido[2,3-d]pyrimidine core with 2,4-dioxo functional groups. The acetamide moiety is substituted with a 3,4-dimethylphenyl group, while the pyrimidine ring is modified at position 3 with a (2-methoxyphenyl)methyl (o-methoxybenzyl) substituent .

Synthetic routes for analogous pyrido-pyrimidinones typically involve condensation reactions of aminopyridines with carbonyl derivatives, followed by functionalization via alkylation or acylation .

Properties

Molecular Formula

C25H24N4O4

Molecular Weight

444.5 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2-[3-[(2-methoxyphenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C25H24N4O4/c1-16-10-11-19(13-17(16)2)27-22(30)15-28-23-20(8-6-12-26-23)24(31)29(25(28)32)14-18-7-4-5-9-21(18)33-3/h4-13H,14-15H2,1-3H3,(H,27,30)

InChI Key

CRVMSBIBACYPHO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=CC=C4OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-{3-[(2-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the 3,4-dimethylphenyl and 2-methoxyphenyl groups. Common reagents used in these reactions include various amines, aldehydes, and ketones, with catalysts such as palladium or copper to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2-{3-[(2-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(3,4-dimethylphenyl)-2-{3-[(2-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: It has potential therapeutic applications, including as an anti-cancer or anti-inflammatory agent.

    Industry: It is utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-{3-[(2-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. Pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

(a) Pyrido[2,3-d]pyrimidine vs. Pyrido[3,2-d]pyrimidine

The compound in contains a pyrido[3,2-d]pyrimidine core, differing in the nitrogen atom positioning. For instance, the pyrido[3,2-d] isomer in demonstrates a 4-trifluoromethylphenyl acetamide substituent, which introduces strong electron-withdrawing effects compared to the dimethylphenyl group in the target compound .

(b) Pyrido vs. Thieno Pyrimidine Derivatives

describes a thieno[2,3-d]pyrimidine derivative, replacing the pyridine ring with a thiophene. The compound in shows a 4-methoxyphenyl group attached via a thioether linkage, highlighting divergent solubility and reactivity profiles compared to the target molecule .

Substituent Analysis

Table 1: Key Substituents and Their Effects
Compound (Source) Core Structure Position 3 Substituent Acetamide Substituent Notable Properties
Target Compound Pyrido[2,3-d]pyrimidin-2,4-dione 2-Methoxybenzyl 3,4-Dimethylphenyl High lipophilicity
Pyrido[3,2-d]pyrimidin-2,4-dione 4-Methoxybenzyl 4-Trifluoromethylphenyl Enhanced electron deficiency
Pyrido[2,3-d]pyrimidin-2,4-dione 1-Methyl, 6-Ethyl, 5-Methoxy 3,4-Dimethoxyphenyl Increased steric hindrance
Thieno[2,3-d]pyrimidin-4-one 5-(4-Methoxyphenyl)thienyl 3-Phenoxy Sulfur-mediated interactions
(a) Benzyl Group Modifications
  • 4-Trifluoromethylphenyl () : The CF3 group introduces strong electron-withdrawing effects, which may enhance binding affinity to hydrophobic enzyme pockets but reduce metabolic stability .
(b) Acetamide Tail Variations
  • 3,4-Dimethylphenyl (Target) : Methyl groups increase lipophilicity (logP), favoring passive diffusion across membranes.
  • 4-Trifluoromethoxyphenyl () : Combines lipophilic CF3 with polar ether oxygen, balancing solubility and target engagement .

Biological Activity

N-(3,4-dimethylphenyl)-2-{3-[(2-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide is a complex organic compound with potential pharmacological properties. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C20H23N3O3C_{20}H_{23}N_{3}O_{3} and a molecular weight of approximately 341.5 g/mol. Its structure features multiple functional groups that may contribute to its biological activity.

Preliminary studies suggest that the compound interacts with various biological pathways:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes related to cancer cell proliferation.
  • Antioxidant Properties : It exhibits antioxidant activity that may protect cells from oxidative stress.
  • Modulation of Signal Transduction Pathways : The compound may influence pathways involved in inflammation and apoptosis.

Biological Activity Overview

A summary of the biological activities observed in various studies is presented in the table below:

Activity Description Reference
AnticancerInhibits proliferation of cancer cells in vitro.
AntioxidantReduces oxidative stress in cellular models.
Anti-inflammatoryModulates inflammatory cytokine production.
Enzyme InhibitionInhibits specific enzymes linked to disease pathways.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Cancer Treatment :
    • A study conducted on breast cancer cell lines demonstrated a significant reduction in cell viability when treated with the compound at concentrations ranging from 10 µM to 50 µM. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.
  • Neuroprotection :
    • Research indicated that the compound could protect neuronal cells from apoptosis induced by oxidative stress. This was evidenced by decreased levels of reactive oxygen species (ROS) and increased cell survival rates in treated cultures.
  • Inflammatory Disorders :
    • In an animal model of arthritis, administration of the compound resulted in reduced swelling and pain scores compared to control groups, suggesting its potential as an anti-inflammatory agent.

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